molecular formula C18H15N3O3S B5399165 N-phenyl-4-(pyridin-3-ylsulfamoyl)benzamide

N-phenyl-4-(pyridin-3-ylsulfamoyl)benzamide

Cat. No.: B5399165
M. Wt: 353.4 g/mol
InChI Key: BNBGCRAHEKIFMT-UHFFFAOYSA-N
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Description

N-phenyl-4-(pyridin-3-ylsulfamoyl)benzamide is a synthetic organic compound that belongs to the class of sulfonamide derivatives. This compound is characterized by the presence of a phenyl group, a pyridinyl group, and a sulfamoyl group attached to a benzamide core. Sulfonamide derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-4-(pyridin-3-ylsulfamoyl)benzamide typically involves the reaction of 4-aminobenzamide with pyridine-3-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-4-(pyridin-3-ylsulfamoyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the sulfonamide group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, particularly as an anti-inflammatory and antimicrobial agent.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other sulfonamide derivatives.

Mechanism of Action

The mechanism of action of N-phenyl-4-(pyridin-3-ylsulfamoyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity and leading to the desired biological effect. The sulfamoyl group plays a crucial role in the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

    N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide: Another sulfonamide derivative with similar biological activities.

    Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: A compound with similar structural features and potential therapeutic applications.

Uniqueness

N-phenyl-4-(pyridin-3-ylsulfamoyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-phenyl-4-(pyridin-3-ylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S/c22-18(20-15-5-2-1-3-6-15)14-8-10-17(11-9-14)25(23,24)21-16-7-4-12-19-13-16/h1-13,21H,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNBGCRAHEKIFMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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